Dimethylamino-ethanol

Choline uptake kinetics Neurological research models Competitive inhibition

Researchers and engineers requiring a tertiary amine with defined, quantifiable performance metrics cannot substitute DMAE with generic analogs without measurable loss of function. This compound delivers reproducible, data-backed differentiation across multiple application domains. • Ki = 6.0 μM at the high-affinity choline transporter - 10-fold more potent than monomethylaminoethanol (Ki ≈ 60 μM) • 241% greater cyclic capacity vs. MEA in post-combustion CO₂ capture (3-5 M, 30-80°C), reducing solvent regeneration costs • Corrosion inhibition efficiency: 97.9% in H₂SO₄, 90.7% in HCl for carbon steel protection Supplied with full QC documentation; available for immediate global dispatch.

Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
Cat. No. B8287618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylamino-ethanol
Molecular FormulaC4H11NO
Molecular Weight89.14 g/mol
Structural Identifiers
SMILESCC(N(C)C)O
InChIInChI=1S/C4H11NO/c1-4(6)5(2)3/h4,6H,1-3H3
InChIKeyMDLKWDQMIZRIBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMAE: Technical Specifications and Procurement Baseline


Dimethylamino-ethanol (DMAE), also designated as N,N-dimethylethanolamine or deanol (CAS 108-01-0), is a tertiary amine with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol. It is a colorless to pale yellow, hygroscopic liquid with an ammonia-like odor, miscible with water, alcohols, ethers, and aromatic hydrocarbons . DMAE is a high-production-volume chemical (100–250 million pounds in 2015) utilized across multiple sectors as a corrosion inhibitor, polyurethane and epoxy resin curing agent, chemical intermediate for pharmaceuticals and dyes, and additive for boiler water and coatings [1]. It also functions as a close structural analog of the essential nutrient choline, lacking only one N-methyl group, and has been investigated for its interactions with cholinergic systems [2].

Why DMAE Cannot Be Replaced by Choline or Other Alkanolamines


Generic substitution of DMAE with structural or functional analogs (e.g., choline, monomethylaminoethanol, diethylaminoethanol, or methyldiethanolamine) is not scientifically valid because the compound's distinct methyl substitution pattern dictates its specific affinity for biological transporters, its absorption kinetics in gas treatment applications, and its corrosion inhibition efficacy. For instance, DMAE exhibits a 10-fold higher affinity for the high-affinity choline transporter compared to its monomethyl analog (Ki = 6.0 μM vs. 60 μM), a difference that directly impacts competitive binding and uptake in neurological models [1]. In industrial CO₂ capture, DMAE outperforms both MEA and MDEA in cyclic capacity, a critical operational parameter that determines energy efficiency and solvent regeneration costs [2]. Substituting with a lower-purity or alternative amine without accounting for these specific, quantifiable performance metrics will result in predictable and measurable loss of function in both research and industrial applications.

DMAE Evidence Guide: Quantified Performance vs. Analogs


Choline Transporter Affinity vs. Monomethylaminoethanol

In a direct competitive inhibition assay using long-term cultures of fetal rat cerebral hemispheres, DMAE exhibited an apparent inhibition constant (Ki) of 6.0 μM for the high-affinity choline uptake system. In contrast, monomethylaminoethanol (MMA), which differs by only one N-methyl group, exhibited a Ki of approximately 60 μM under identical experimental conditions [1]. This 10-fold difference in affinity quantifies the functional consequence of the additional methyl group on DMAE and establishes its superiority as a competitive inhibitor of high-affinity choline transport.

Choline uptake kinetics Neurological research models Competitive inhibition

CO₂ Capture Cyclic Capacity vs. MEA and MDEA

In a comparative study of CO₂ absorption performance using aqueous alkanolamine solutions, DMAE demonstrated outstanding CO₂ loading performance and, critically, a significantly higher average cyclic capacity. Under experimental conditions investigating solvent concentrations of 3, 4, and 5 molar, CO₂ partial pressures from 5–100 kPa, and temperatures of 30–80°C, DMAE provided an average cyclic capacity 241% greater than that of monoethanolamine (MEA) and 12% greater than that of methyldiethanolamine (MDEA) [1]. Cyclic capacity is a direct measure of the net CO₂ carrying capacity of a solvent per absorption-desorption cycle and is a primary determinant of operational energy efficiency.

Carbon capture Gas absorption Post-combustion CO₂ removal Alkanolamine solvents

Corrosion Inhibition Efficiency vs. p-Phenylenediamine

A comparative study evaluating the corrosion inhibition effect of four organic chemical compounds on carbon steel in dilute H₂SO₄ and HCl solutions identified DMAE as the most effective performer. At all concentrations studied, DMAE achieved optimal inhibition efficiency values of 97.901% in H₂SO₄ and 90.671% in HCl. In contrast, p-phenylenediamine, another compound in the test panel, exhibited weak performance across the concentration range evaluated [1]. This data directly positions DMAE as a superior candidate for corrosion inhibition in acidic environments relative to this alternative.

Corrosion inhibition Acidic media Carbon steel protection Industrial chemistry

Brain Uptake and Retention vs. Choline

A comparative distribution study using ¹⁴C-labeled compounds in mice demonstrated that DMAE was incorporated and retained by the brain to a greater extent than choline, despite choline being a more effective immediate precursor for acetylcholine synthesis [1]. This finding is nuanced by a subsequent, more comprehensive ADME study in rats and mice, which reported that brain concentrations of DMAE were low and that there was no accumulation following oral or IV administration at doses up to 500 mg/kg [2]. However, the earlier direct comparative finding of greater brain retention for DMAE relative to choline remains a relevant data point for researchers exploring differential brain uptake of choline analogs.

Pharmacokinetics Blood-brain barrier Cholinergic analogs Tissue distribution

Substrate Kinetics for High-Affinity Choline Uptake

In addition to its role as an inhibitor, DMAE functions as a substrate for the high-affinity choline uptake system. Kinetic analysis in cultured fetal rat cerebral cells revealed a saturable uptake component for DMAE with an apparent Michaelis constant (Km) of 28 μM and a maximum velocity (Vmax) of 11 pmol/min/μg DNA [1]. While the study does not provide a direct head-to-head Km for choline in the exact same table, it establishes that both DMAE and choline are taken up by high-affinity (saturable) and low-affinity components, and that ethanolamine did not effectively inhibit high-affinity choline uptake, unlike DMAE and MMA [1]. This positions DMAE as a kinetically characterized, transportable analog, distinguishing it from ethanolamine which does not engage the high-affinity transporter to a comparable degree.

Substrate kinetics Choline transporter Michaelis-Menten parameters Neurological cell culture

DMAE Application Scenarios Based on Performance Differentiation


Cholinergic Uptake and Inhibition Studies

For neuroscience laboratories investigating high-affinity choline transport mechanisms or screening compounds for cholinergic activity, DMAE serves as a well-characterized, transportable substrate and a potent competitive inhibitor. With a defined Km of 28 μM and a Ki of 6.0 μM for the high-affinity choline transporter, it provides a 10-fold more potent inhibition than monomethylaminoethanol (Ki ≈ 60 μM) and engages the transporter in a manner not observed with ethanolamine [1]. These defined kinetic parameters enable precise, quantitative experimental design.

Next-Generation CO₂ Capture Solvent Formulation

For chemical engineers and industrial gas treatment specialists developing or optimizing post-combustion carbon capture processes, DMAE offers a quantifiable advantage in cyclic capacity. Data show it provides 241% greater cyclic capacity than the widely used MEA and 12% greater than MDEA under relevant industrial conditions (3–5 M solutions, 5–100 kPa CO₂, 30–80°C) [1]. This superior cyclic capacity directly translates to lower solvent circulation rates, reduced regeneration energy requirements, and decreased operational costs, making DMAE a compelling candidate for pilot and full-scale carbon capture evaluations.

Corrosion Inhibitor for Acidic Process Streams

For industrial chemists responsible for protecting carbon steel infrastructure in acidic environments (e.g., acid pickling, well acidizing, or chemical cleaning), DMAE has been demonstrated to achieve optimal corrosion inhibition efficiencies of 97.9% in H₂SO₄ and 90.7% in HCl, outperforming p-phenylenediamine in comparative testing [1]. This high level of protection in both sulfuric and hydrochloric acid media makes DMAE a versatile and potent candidate for formulating inhibitor blends where high efficiency and broad acid compatibility are required.

Comparative Pharmacokinetic Studies of Choline Analogs

For ADME and pharmacology researchers studying the disposition of choline analogs, DMAE is a critical comparator compound. Direct comparative studies have shown that DMAE exhibits greater brain retention than choline itself following systemic administration in mice [1], while more recent comprehensive ADME studies in rats and mice confirm its absorption, moderate tissue retention (21–44%), and lack of brain accumulation at doses up to 500 mg/kg [2]. This body of comparative data, including urinary excretion (16–69%) and metabolism to DMAE N-oxide and N,N-dimethylglycine without detectable nitrosamine formation [2], provides a robust foundation for interpreting the pharmacokinetic behavior of this class of compounds.

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